molecular formula C16H16N2O4 B10924926 2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one

2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one

Cat. No.: B10924926
M. Wt: 300.31 g/mol
InChI Key: MMKSSTCEZRSZFJ-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one is a complex organic compound that features a pyrazole ring and a chromenone structure

Preparation Methods

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by its attachment to the chromenone structure. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction can reduce certain functional groups, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-(1,5-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one include other pyrazole and chromenone derivatives. These compounds may share similar structural features but differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Some examples include:

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)-6-ethoxy-3-hydroxychromen-4-one

InChI

InChI=1S/C16H16N2O4/c1-4-21-10-5-6-13-11(7-10)14(19)15(20)16(22-13)12-8-17-18(3)9(12)2/h5-8,20H,4H2,1-3H3

InChI Key

MMKSSTCEZRSZFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=C(N(N=C3)C)C

Origin of Product

United States

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